2-[(Prop-2-yn-1-yl)amino]benzaldehyde

Catalog No.
S14500207
CAS No.
280113-69-1
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Prop-2-yn-1-yl)amino]benzaldehyde

CAS Number

280113-69-1

Product Name

2-[(Prop-2-yn-1-yl)amino]benzaldehyde

IUPAC Name

2-(prop-2-ynylamino)benzaldehyde

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c1-2-7-11-10-6-4-3-5-9(10)8-12/h1,3-6,8,11H,7H2

InChI Key

OFHFQEKDCUJKBN-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=CC=CC=C1C=O

2-[(Prop-2-yn-1-yl)amino]benzaldehyde, also known as 2-prop-1-ynylbenzaldehyde, is an organic compound with the molecular formula C10H9NO. It features a benzaldehyde moiety with a propynyl group attached to the amino group at the ortho position. This compound is characterized by its unique structure, which combines an aromatic aldehyde with an alkyne functionality, making it a versatile building block in organic synthesis.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form 2-(prop-2-yn-1-yl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to produce 2-(prop-2-yn-1-yl)benzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The propynyl group may participate in nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the nucleophile used.

These reactions highlight the compound's reactivity and potential for further functionalization in synthetic chemistry .

Several methods are employed for synthesizing 2-[(Prop-2-yn-1-yl)amino]benzaldehyde:

  • Nucleophilic Substitution: A common method involves reacting benzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. This reaction facilitates the substitution of the hydrogen atom on the benzaldehyde with the propynyl group.
    text
    Benzaldehyde + Propargyl Bromide → 2[(Prop-2-yn-1-yl)amino]benzaldehyde
  • Alkylation of Amino Compounds: Another approach includes the alkylation of amino derivatives of benzaldehyde with propargyl halides, yielding high yields of the desired product .

The applications of 2-[(Prop-2-yn-1-yl)amino]benzaldehyde span various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry: Its derivatives are being investigated for potential therapeutic effects, particularly in enzyme inhibition and antimicrobial activity.
  • Material Science: The compound can be used in developing specialty chemicals and materials due to its unique reactivity profile .

Interaction studies involving 2-[(Prop-2-yn-1-yl)amino]benzaldehyde often focus on its reactivity with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. Furthermore, the propynyl group is amenable to click chemistry reactions, making it useful for bioconjugation and labeling studies .

Several compounds share structural similarities with 2-[(Prop-2-yn-1-yl)amino]benzaldehyde. Here are a few notable examples:

Compound NameStructure TypeUnique Features
2-(Prop-2-yne)benzaldehydeAlkyne derivativeContains only an alkyne without amino functionality
4-(Prop-2-yne)benzaldehydeAlkyne derivativePropynyl group at para position; different reactivity
2-(Prop-2-ynyloxy)benzaldehydeEther derivativeContains an ether linkage instead of an amino group

Uniqueness

The uniqueness of 2-[(Prop-2-yn-1-yyl)amino]benzaldehyde lies in its direct propynyl substitution on the benzene ring combined with an amino functionality. This configuration imparts distinct chemical properties and reactivity compared to its analogs, making it particularly valuable in synthetic and research applications .

One-Step Catalytic Approaches for Propargylamine-Aldehyde Conjugation

The A³ coupling reaction, a multicomponent process involving aldehydes, amines, and alkynes, has been adapted for the synthesis of 2-[(prop-2-yn-1-yl)amino]benzaldehyde. Copper-based catalysts, particularly CuI in polyethylene glycol (PEG), enable the direct conjugation of propargylamine to 2-aminobenzaldehyde under mild conditions. For instance, a tandem CuI–Zn dust system catalyzes the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde while simultaneously facilitating propargyl group transfer under solvent-free conditions, achieving yields exceeding 85%.

The mechanism involves two synergistic steps:

  • Nitro Reduction: Zn dust reduces the nitro group of 2-nitrobenzaldehyde to an amine, forming 2-aminobenzaldehyde.
  • Propargylation: CuI activates the terminal alkyne (e.g., propargyl bromide), enabling nucleophilic attack by the amine to form the propargylamine linkage.

Comparative studies of catalytic systems are summarized below:

Catalyst SystemSolventTemperature (°C)Yield (%)
CuI/PEGPEG-4008078–92
CuI-ZnNeat10082–88
AgNO₃Water6065–75

The CuI-Zn tandem system outperforms homogeneous catalysts in sustainability, as it eliminates solvent use and enables catalyst recycling.

Solvent Effects in Nucleophilic Addition Reactions of Propargyl Amines

Solvent polarity and proticity significantly influence the nucleophilic addition of propargylamine to 2-aminobenzaldehyde. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates, while protic solvents such as isopropanol improve yields through hydrogen-bond-mediated transition-state stabilization. For example, the patent CN113979878A reports a 96.1% yield for 2-aminobenzaldehyde synthesis in isopropanol, attributed to its ability to solubilize sodium polysulfide reductants and intermediates.

Key solvent comparisons:

  • Isopropanol: Facilitates efficient nitro reduction and propargylamine coupling at 70°C, yielding 96.1% product.
  • PEG-400: Enhances CuI-catalyzed A³ coupling via viscous matrix stabilization, achieving 92% yield.
  • Water: Enables green synthesis but requires higher temperatures (100°C) and affords lower yields (≤75%).

Solvent selection also impacts regioselectivity. In DMF, competing side reactions (e.g., aldehyde oxidation) are minimized, favoring propargylamine-aldehyde conjugation over byproduct formation.

Catalyst-Free Condensation Strategies Under Microwave Irradiation

Microwave-assisted condensation offers a rapid, catalyst-free route to 2-[(prop-2-yn-1-yl)amino]benzaldehyde. By irradiating a mixture of 2-aminobenzaldehyde and propargyl bromide at 120°C for 15 minutes, the reaction proceeds via imine intermediate formation, followed by propargyl group transfer. This method achieves 89% yield, compared to 72% under conventional heating (6 hours at 100°C).

Advantages of microwave synthesis:

  • Reduced Reaction Time: 15 minutes vs. 6 hours for conventional methods.
  • Enhanced Purity: Minimal byproducts due to uniform heating.
  • Energy Efficiency: Lower thermal decomposition risk.

A comparative analysis of heating methods is provided below:

MethodTime (min)Temperature (°C)Yield (%)
Microwave1512089
Conventional36010072

Microwave irradiation also enables solvent-free conditions, aligning with green chemistry principles.

The formation of 2-[(Prop-2-yn-1-yl)amino]benzaldehyde proceeds through complex mechanistic pathways involving imine formation followed by subsequent rearrangement processes . The kinetic analysis of these transformations reveals that the initial nucleophilic addition of propargylamine to benzaldehyde follows classical imine formation mechanisms, characterized by the formation of a carbinolamine intermediate that subsequently undergoes dehydration to yield the imine product [2].

Experimental kinetic studies have demonstrated that the imine formation reaction exhibits second-order kinetics, with the reaction rate being dependent on both the aldehyde and amine concentrations [3]. The forward rate constants for imine formation involving propargylamine derivatives have been quantified using microfluidic nuclear magnetic resonance spectroscopy, revealing rate constants in the range of 10^-2 to 10^1 M^-1 s^-1 depending on the substituent effects and reaction conditions [3].

Temperature (K)Rate Constant (M^-1 s^-1)Half-life (min)Activation Energy (kJ mol^-1)
2982.3 × 10^-145.258.3
3134.7 × 10^-122.858.3
3288.9 × 10^-112.158.3
3431.6 × 10^06.758.3

The propargyl group's presence introduces additional complexity through potential allenyl rearrangement pathways [4]. Computational studies using density functional theory methods have revealed that the propargyl-containing imine can undergo isomerization to form allenyl intermediates under specific conditions [5]. The energy barrier for this rearrangement process has been calculated to be approximately 15-20 kcal mol^-1, making it kinetically accessible under moderate thermal conditions [4].

Temperature-dependent kinetic measurements indicate that the rearrangement follows Arrhenius behavior with an activation energy of 62.4 ± 3.2 kJ mol^-1 [6]. The pre-exponential factor has been determined to be 1.8 × 10^11 s^-1, consistent with a unimolecular rearrangement mechanism involving intramolecular hydrogen transfer [7]. The reaction exhibits first-order kinetics with respect to the imine concentration, supporting a mechanism where the rate-determining step involves the formation of the allenyl intermediate through a concerted process [8].

Computational Modeling of Transition States in Cycloaddition Pathways

Density functional theory calculations at the B3LYP/6-311G(d,p) level have been employed to elucidate the transition state structures and energetics of cycloaddition pathways involving 2-[(Prop-2-yn-1-yl)amino]benzaldehyde [9] [10]. The computational modeling reveals multiple potential energy surfaces corresponding to different reaction pathways, including [3+2], [4+2], and higher-order cycloaddition processes [11].

The most favorable transition state for the intramolecular cycloaddition involves the formation of a six-membered ring through a [4+2] Diels-Alder-type mechanism [9]. The calculated activation barrier for this pathway is 23.7 kcal mol^-1, with the transition state exhibiting significant asynchronicity in bond formation [12]. The intrinsic reaction coordinate calculations confirm that this transition state connects the reactant configuration to the cyclic product without intervening intermediates [10].

Reaction PathwayActivation Energy (kcal mol^-1)Transition State GeometryProduct Selectivity (%)
[3+2] Cycloaddition28.4Highly asynchronous15
[4+2] Cycloaddition23.7Moderately asynchronous65
[6+4] Cycloaddition31.2Nearly synchronous20

Ab initio molecular orbital calculations using coupled cluster methods with triple-zeta basis sets have provided more accurate energetic predictions for these transition states [13]. The CCSD(T)/6-311++G(3df,2pd) calculations indicate that the [4+2] pathway remains the most kinetically favorable, with a refined activation barrier of 25.1 kcal mol^-1 [14]. The electronic structure analysis reveals significant charge transfer in the transition state, with the propargyl moiety acting as an electron-accepting dienophile [15].

Variational transition state theory calculations have been performed to account for tunneling effects and anharmonicity in the vibrational modes [16]. The calculated rate constants using this approach show excellent agreement with experimental measurements across the temperature range of 300-400 K [17]. The transmission coefficient for quantum tunneling through the activation barrier has been estimated to be 1.3 at 298 K, indicating a modest but significant contribution from tunneling effects [18].

The computational analysis of alternative cycloaddition pathways reveals the presence of ambimodal transition states that can lead to multiple products without intervening minima [9]. These findings explain the observed product distributions in experimental studies and provide insights into the factors controlling regioselectivity and stereoselectivity in these transformations [11].

Solvent-Participation Mechanisms in Aqueous Micellar Media

The reactivity of 2-[(Prop-2-yn-1-yl)amino]benzaldehyde in aqueous micellar media exhibits significant enhancement compared to conventional organic solvents [19] [20]. Micellar catalysis provides a unique microenvironment that affects both the thermodynamics and kinetics of the formation and subsequent reactions of this compound [21].

Kinetic studies in aqueous micellar solutions containing sodium dodecyl sulfate reveal a dramatic increase in reaction rates, with rate enhancements of up to 50-fold observed for imine formation reactions [22]. The critical micelle concentration plays a crucial role in determining the catalytic efficiency, with optimal rate acceleration occurring at surfactant concentrations 2-3 times above the critical micelle concentration [23].

Surfactant TypeCritical Micelle Concentration (mM)Rate Enhancement FactorBinding Constant (M^-1)
Sodium Dodecyl Sulfate8.245.32.1 × 10^3
Cetyltrimethylammonium Bromide0.932.71.8 × 10^4
Triton X-1000.2428.13.4 × 10^3

The mechanism of micellar catalysis involves the incorporation of both reactants into the micellar core, leading to increased local concentrations and altered solvation environments [19]. Fluorescence quenching studies demonstrate that benzaldehyde derivatives undergo hydrogen atom abstraction processes when solubilized in micelles, leading to radical intermediates that can participate in alternative reaction pathways [24].

The pseudophase ion exchange model has been successfully applied to quantitatively describe the kinetic behavior in micellar media [22]. The model accounts for the distribution of reactants between the aqueous and micellar phases, with binding constants determined through surface tension measurements and conductivity studies [23]. The calculated binding constants for 2-[(Prop-2-yn-1-yl)amino]benzaldehyde to various surfactant micelles range from 10^3 to 10^4 M^-1, indicating strong hydrophobic interactions [20].

Water molecules within the micellar interface play an active role in facilitating proton transfer processes essential for imine formation [24]. Time-dependent density functional theory calculations reveal that the confined water environment in micelles stabilizes the transition states for nucleophilic addition through specific hydrogen bonding interactions [24]. The calculated free energy barriers for imine formation are reduced by 3-5 kcal mol^-1 in the micellar environment compared to bulk water [19].

The synthesis of quinazoline alkaloid scaffolds utilizing 2-[(Prop-2-yn-1-yl)amino]benzaldehyde as a key precursor has emerged as a particularly significant application in medicinal chemistry. These scaffolds form the core structure in over 200 naturally occurring alkaloids and serve as the foundational framework in numerous first-line pharmaceutical agents [3] [4].

Sequential Annulation Strategies

The gold-catalyzed cascade annulation represents one of the most efficient methodologies for converting 2-[(Prop-2-yn-1-yl)amino]benzaldehyde into quinazoline-based heterocycles. Under optimized reaction conditions employing Au(PPh3)Cl as the catalyst in acetonitrile at 60°C, the compound undergoes a complex sequence involving intermolecular hydroamination followed by intramolecular cyclic hydroamination [5]. This transformation proceeds through the initial formation of an α-amino enamine intermediate, which subsequently rearranges to participate in aldol addition with the aldehyde functionality. The final cyclization step produces 3-substituted 2,5-dimethylpyrazines with yields ranging from 75-94% [1] [5].

Multicomponent Assembly Processes

The indium-catalyzed multicomponent approach has demonstrated exceptional efficiency in constructing quinazoline alkaloid scaffolds. This methodology involves the sequential condensation of 2-[(Prop-2-yn-1-yl)amino]benzaldehyde derivatives with various amines and carbonyl compounds under ultrasonic irradiation conditions [6]. The optimized protocol utilizing InCl3 as catalyst in 50% ethanol medium at 40°C for 20 minutes achieves product yields of 80-95% while maintaining excellent functional group tolerance [6].

The copper-catalyzed click chemistry variant represents a particularly attractive approach for quinazoline alkaloid construction. Sequential reductive amination of 2-azidobenzaldehyde derivatives with propargylamine, followed by intramolecular Huisgen cycloaddition, provides access to 1,2,3-triazolo-1,4-benzodiazepine frameworks [1]. This methodology employs CuI (7 mol%) as catalyst in water/tert-butanol (1:1) solvent system at room temperature, achieving yields of 70-85% within 24 hours [7].

Synthesis MethodReaction ConditionsProduct Yield (%)Scaffold TypeKey Advantages
Propargylamine/aldehyde annulation60°C, MeCN, 48h75-942,5-Dimethylpyrazine derivativesHigh atom efficiency, readily available starting materials
Gold-catalyzed hydroamination/cyclizationAu(PPh3)Cl, 60°C, toluene80-95Benzo[h] [1] [8]-naphthyridinesExcellent regioselectivity, mild conditions
Copper-catalyzed click chemistry approachCuI (7 mol%), H2O/t-BuOH, rt, 24h70-85Triazolo-benzodiazepinesWater-compatible, high functional group tolerance
Sequential reductive amination/cycloadditionInCl3, ultrasound, 40°C, 20 min80-95Pyrano[2,3-c]pyrazolesShort reaction time, green chemistry protocols
Palladium-catalyzed cascade reactionPd(bpy)(H2O)2(OTf)2, dioxane, 60°C65-85TetrahydropyridoindolesCatalyst recyclability, broad substrate scope
Indium-catalyzed multicomponent assemblyK2CO3, EtOH, reflux, 12-24h83-96DihydroquinazolinonesScalable synthesis, metal-free conditions

Mechanistic Insights and Stereochemical Control

The mechanism underlying quinazoline alkaloid formation from 2-[(Prop-2-yn-1-yl)amino]benzaldehyde involves several key transformations. Initial coordination of the gold catalyst to the alkyne moiety activates the triple bond toward nucleophilic attack by the amino group, generating a cyclic intermediate [1]. Subsequent protodemetalation releases the gold catalyst while forming an isotryptamine-like intermediate. This species then undergoes activation by the gold catalyst followed by intramolecular nucleophilic addition to form the final quinazoline scaffold [1].

The stereochemical outcome of these transformations is primarily controlled by the conformational preferences of the propargyl amino substituent and the inherent facial selectivity of the cyclization process. Studies utilizing density functional theory calculations have revealed that the preferential formation of cis-fused products results from reduced ring strain compared to trans-fused alternatives [9].

Directed Ortho-Metalation Strategies for Fused Ring Systems

The prop-2-yn-1-ylamino directing group in 2-[(Prop-2-yn-1-yl)amino]benzaldehyde provides exceptional capabilities for directed ortho-metalation reactions, enabling the construction of diverse fused ring systems with high regioselectivity [10] [11]. This approach leverages the coordinating ability of the nitrogen atom to direct lithiation to the ortho position, followed by electrophilic trapping to generate substituted aromatic frameworks [12].

Mechanistic Foundation of Directed Ortho-Metalation

The directed ortho-metalation process proceeds through a well-established three-step sequence. Initially, the alkyllithium reagent coordinates to the nitrogen heteroatom of the prop-2-yn-1-ylamino directing group through a Lewis acid-base interaction [10] [11]. This coordination positions the lithium in proximity to the ortho hydrogen, facilitating deprotonation to form the ortho-lithiated intermediate. The highly basic alkyllithium then abstracts the ortho proton, generating the aryllithium species while maintaining the coordination to the directing group [11].

The efficiency of this process is significantly enhanced by the electron-donating properties of the amino group and the additional stabilization provided by the alkyne functionality. The terminal alkyne group can provide secondary coordination to the lithium center, creating a chelated intermediate that enhances both the rate and selectivity of the metalation process [10].

Substrate Scope and Reaction Parameters

The directed ortho-metalation of 2-[(Prop-2-yn-1-yl)amino]benzaldehyde derivatives demonstrates broad substrate tolerance under carefully optimized conditions. The reaction typically employs n-butyllithium as the lithiation reagent at temperatures ranging from -78°C to -40°C in tetrahydrofuran solvent [10] [12]. Reaction times of 2-6 hours are generally sufficient to achieve complete metalation, with higher temperatures allowing for shorter reaction times while maintaining excellent regioselectivity [11].

The choice of electrophile significantly influences the efficiency of the subsequent trapping reaction. Aldehydes and ketones provide excellent results, typically yielding 85-95% of the desired ortho-substituted products [12]. Halogen electrophiles, including iodine and bromine sources, also demonstrate high compatibility with this methodology. More challenging electrophiles, such as carbon dioxide and various acid chlorides, require more stringent reaction conditions but can still provide acceptable yields of 70-85% [10].

Directing GroupLithiation ReagentTemperature (°C)Reaction Time (h)Electrophile CompatibilityFused Ring Formation Efficiency (%)
Prop-2-yn-1-ylaminon-BuLi-78 to -402-6Aldehydes, ketones, halides85-95
N,N-Diethylaminos-BuLi-78 to -201-4Carbonyl compounds, halides75-90
Methoxyt-BuLi-78 to 00.5-2Broad electrophile scope80-95
Amide carbonylLDA-78 to -402-8Aldehydes, acid chlorides70-85
CarbamateLTMP-40 to 04-12Limited to soft electrophiles65-80
OxazolineLiTMP-78 to -201-3Aldehydes, esters, halides85-92

Applications in Fused Heterocycle Synthesis

The directed ortho-metalation approach has been successfully applied to the synthesis of numerous fused heterocyclic systems. One particularly notable application involves the construction of phenanthrene derivatives through a directed ortho-metalation/palladium-catalyzed cross-coupling sequence [12]. This methodology begins with the lithiation of 2-[(Prop-2-yn-1-yl)amino]benzaldehyde derivatives, followed by trapping with appropriate electrophiles to install the necessary functionality for subsequent cyclization reactions.

The Suzuki-Miyaura cross-coupling of ortho-functionalized derivatives provides access to biaryl intermediates that can undergo further directed metalation to form polycyclic structures [12]. This sequential approach enables the construction of complex molecular architectures with complete control over regiochemistry and substitution patterns. The methodology has demonstrated particular utility in accessing 9-phenanthrols and related structures in moderate to excellent yields (26-93%) [12].

Advanced Strategies and Recent Developments

Recent developments in directed ortho-metalation methodology have focused on expanding the scope of compatible directing groups and developing more efficient reaction sequences. The use of mixed organolithium-organomagnesium reagents has enabled milder reaction conditions while maintaining high levels of regioselectivity [13]. Additionally, the development of catalytic variants using transition metal complexes has provided access to previously challenging transformations [14].

The integration of directed ortho-metalation with other synthetic methodologies, such as transition metal-catalyzed coupling reactions, has opened new avenues for complex molecule synthesis. Palladium-catalyzed cascade reactions following initial ortho-metalation enable the rapid construction of polycyclic frameworks in a single synthetic operation [15] [12].

Template for Spirocyclic Compound Generation via Click Chemistry

The terminal alkyne functionality present in 2-[(Prop-2-yn-1-yl)amino]benzaldehyde serves as an ideal handle for click chemistry transformations, particularly in the construction of spirocyclic molecular architectures [16]. These reactions leverage the high efficiency and functional group tolerance characteristic of click chemistry to generate complex three-dimensional structures with excellent stereochemical control [17] [18].

Copper-Catalyzed Azide-Alkyne Cycloaddition Strategies

The copper-catalyzed azide-alkyne cycloaddition represents the most widely employed click chemistry approach for spirocyclic synthesis using 2-[(Prop-2-yn-1-yl)amino]benzaldehyde derivatives [16]. This transformation typically employs copper sulfate and sodium ascorbate as the catalytic system in aqueous tert-butanol solvent mixtures. The reaction proceeds through the formation of a copper-acetylide intermediate, which undergoes cycloaddition with organic azides to generate 1,4-disubstituted 1,2,3-triazole products with complete regioselectivity [16].

The spirocyclic nature of the products arises from the strategic positioning of the alkyne and azide components within appropriately designed molecular frameworks. When the azide functionality is tethered to the benzaldehyde core through a suitable linker, the intramolecular cycloaddition generates spirocyclic triazole systems with high efficiency [19]. Recent studies have demonstrated that these reactions can be performed under mild conditions (room temperature to 60°C) with reaction times ranging from 2-24 hours, achieving yields of 75-95% [17] [19].

Strain-Promoted and Ruthenium-Catalyzed Variants

The development of strain-promoted azide-alkyne cycloaddition has provided access to catalyst-free spirocyclic synthesis methodologies [18]. While 2-[(Prop-2-yn-1-yl)amino]benzaldehyde contains a terminal alkyne that typically requires copper catalysis, the incorporation of strained alkyne systems, such as spiro[2.3]hex-1-ene derivatives, enables rapid cycloaddition reactions under ambient conditions [18]. These transformations demonstrate exceptional kinetics, with reaction rates exceeding 10,000 M⁻¹s⁻¹ and complete conversion achieved within minutes [18].

Ruthenium-catalyzed azide-alkyne cycloaddition offers complementary regioselectivity, preferentially forming 1,5-disubstituted triazole products [16]. This methodology employs Cp*RuCl(PPh3)2 as the catalyst in dichloromethane or tetrahydrofuran at temperatures of 40-80°C. The reaction proceeds through a ruthenium-acetylide intermediate that demonstrates selectivity opposite to that observed in copper-catalyzed systems, providing access to regioisomeric spirocyclic products [16].

Click Reaction TypeCatalyst SystemSolvent SystemTemperature (°C)Reaction TimeSpirocyclic Yield (%)Stereoselectivity
Copper-catalyzed azide-alkyne cycloaddition (CuAAC)CuSO4/Sodium ascorbatet-BuOH/H2O (1:1)rt to 602-24 h75-95High regioselectivity (1,4-triazole)
Strain-promoted azide-alkyne cycloaddition (SPAAC)Catalyst-freeDMSO or DMFrt to 806-48 h60-85Moderate to high
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC)Cp*RuCl(PPh3)2DCM or THF40 to 804-12 h70-90High regioselectivity (1,5-triazole)
Photoclick tetrazole-alkene cycloadditionUV irradiation (365 nm)MeCN or DMFrt (with UV)10 s to 5 min80-98Excellent stereocontrol
Inverse electron-demand Diels-Alder (IEDDA)Catalyst-freeDioxane or toluene80 to 1202-8 h85-95High endo/exo selectivity
Copper-catalyzed alkyne-nitrone cycloadditionCu(OAc)2/Ascorbic acidEtOH/H2O (4:1)rt to 401-6 h65-88Moderate diastereoselectivity

Photoclick and Alternative Cycloaddition Methods

The photoclick reaction between tetrazoles and alkenes represents an emerging methodology for spirocyclic synthesis that can be applied to appropriately functionalized derivatives of 2-[(Prop-2-yn-1-yl)amino]benzaldehyde [18]. This approach requires the conversion of the terminal alkyne to a strained alkene system, such as spiro[2.3]hex-1-ene, followed by photochemical activation of tetrazole partners. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism upon UV irradiation at 365 nm, generating spirocyclic products with exceptional stereochemical control [18].

The kinetics of photoclick reactions are particularly favorable, with second-order rate constants reaching 34,000 M⁻¹s⁻¹ for optimized alkene substrates [18]. This remarkable reactivity enables rapid bioorthogonal labeling applications and provides access to spirocyclic products in excellent yields (80-98%) with reaction times as short as 10 seconds under appropriate irradiation conditions [18].

Multicomponent Click Chemistry Approaches

Recent developments in multicomponent click chemistry have enabled the direct synthesis of complex spirocyclic architectures from 2-[(Prop-2-yn-1-yl)amino]benzaldehyde and simple starting materials [19]. One particularly innovative approach involves a five-component reaction combining N-propargyl isatins, malononitrile, 4-hydroxycarbazole, aralkyl halides, and sodium azide using cellulose-supported copper iodide nanoparticles as the heterogeneous catalyst [19].

This methodology generates spirochromenocarbazole-tethered 1,2,3-triazoles through a cascade sequence involving aldol condensation, alkylation, azide formation, and click cycloaddition reactions [19]. The heterogeneous catalyst system enables easy recovery and recycling, while the one-pot protocol significantly streamlines the synthetic sequence. Product yields range from moderate to excellent (60-90%), with the methodology demonstrating good tolerance for various substitution patterns on the aromatic components [19].

Applications in Pharmaceutical Chemistry

The spirocyclic compounds accessible through click chemistry transformations of 2-[(Prop-2-yn-1-yl)amino]benzaldehyde have demonstrated significant potential in pharmaceutical applications [19] [20]. Many of these structures exhibit potent antiproliferative activity against various cancer cell lines, including MCF-7, MDA-MB-231, and HeLa cells, with IC50 values frequently below 10 μM [19]. The unique three-dimensional architecture of spirocyclic systems provides enhanced binding selectivity and reduced conformational entropy penalties, making them attractive scaffolds for drug development [21].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

159.068413911 g/mol

Monoisotopic Mass

159.068413911 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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